molecular formula C4H6F2O3 B6157803 4,4-difluoro-2-hydroxybutanoic acid CAS No. 1824535-27-4

4,4-difluoro-2-hydroxybutanoic acid

Cat. No.: B6157803
CAS No.: 1824535-27-4
M. Wt: 140.09 g/mol
InChI Key: BGOLDFOBUFLIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-2-hydroxybutanoic acid (CAS 1824535-27-4) is a chiral ω,ω-difluoro-2-hydroxycarboxylic acid of significant interest in medicinal and bioorganic chemistry. Its molecular formula is C4H6F2O3, and it has a molecular weight of 140.09 g/mol . This compound serves as a versatile and valuable building block for the stereoconservative synthesis of fluorinated analogues of biologically active molecules . Incorporating this enantiopure difluorinated unit into peptides, depsipeptides, and other complex structures allows researchers to study the unique "fluorine effect," which can profoundly alter the physiological activity, metabolic stability, and binding properties of parent compounds . The presence of two fluorine atoms at the 4-position makes this acid a critical precursor for modifying bioactive compounds at specific positions within their molecular backbone, a strategy widely used in combinatorial chemistry and the development of new pharmaceutical candidates . The product is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1824535-27-4

Molecular Formula

C4H6F2O3

Molecular Weight

140.09 g/mol

IUPAC Name

4,4-difluoro-2-hydroxybutanoic acid

InChI

InChI=1S/C4H6F2O3/c5-3(6)1-2(7)4(8)9/h2-3,7H,1H2,(H,8,9)

InChI Key

BGOLDFOBUFLIRO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)O)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The stereoconservative synthesis of 4,4-difluoro-2-hydroxybutanoic acid leverages chiral pool precursors such as (S)- and (R)-malic acid or (S)- and (R)-citramalic acid. These substrates provide pre-existing stereocenters, enabling the preservation of configuration during fluorination. The retrosynthetic pathway involves:

  • Protection of functional groups : Masking hydroxyl and carboxyl groups to prevent undesired side reactions.

  • Fluorination : Introducing difluoromethyl groups via halogen exchange or radical-mediated processes.

  • Deprotection and purification : Restoring the hydroxyl and carboxyl functionalities while maintaining stereochemical integrity.

Stepwise Reaction Protocol

A representative synthesis from (S)-malic acid proceeds as follows:

  • Esterification : The carboxylic acid groups of malic acid are converted to methyl esters using methanol and catalytic sulfuric acid, yielding dimethyl (S)-malate.

  • Hydroxyl protection : The β-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent oxidation or elimination during subsequent steps.

  • Fluorination : Treatment with Yarovenko’s reagent (ClCF2_2SO2_2Na) in dimethylformamide (DMF) at 80°C replaces the γ-hydroxyl group with a difluoromethyl moiety via a radical mechanism.

  • Deprotection : Sequential exposure to tetrabutylammonium fluoride (TBAF) removes the silyl protecting group, followed by hydrolysis of the methyl esters with aqueous lithium hydroxide to yield the target compound.

Key Data :

  • Yield : 78–85% over four steps.

  • Stereochemical fidelity : >98% enantiomeric excess (ee) when starting from enantiopure malic acid.

  • Conditions : Radical fluorination requires anhydrous DMF and strict temperature control to minimize byproduct formation.

Mechanistic Insights

The fluorination step proceeds through a radical chain mechanism. Initiation by thermal cleavage of ClCF2_2SO2_2Na generates CF2_2 radicals, which abstract hydrogen from the γ-position of the protected malate intermediate. Subsequent recombination with a chlorine radical forms the difluoromethyl group. The steric bulk of the TBS group ensures regioselective fluorination at the γ-position.

Visible-Light-Induced Homologation of Carboxylic Acids

Reaction Protocol

  • Radical addition : Irradiation of a carboxylic acid (e.g., 3-hydroxy-2,2-difluoropropanoic acid) with nitroethylene (6 ) in the presence of acridine photocatalyst PC4 and Cu(MeCN)4_4BF4_4 generates a nitroalkane intermediate (7a ).

  • Oxidation : Treatment with NaNO2_2 in dimethyl sulfoxide (DMSO)/acetic acid converts the nitro group to a carboxylic acid, yielding the homologated product (8a ).

Key Data :

  • Yield : 91% for model substrates.

  • Conditions : Visible light (405 nm), 4 h irradiation, 35°C oxidation.

  • Scope : Requires pre-fluorinated starting materials, limiting direct applicability to this compound unless paired with upstream fluorination.

Limitations and Modifications

To adapt this method for this compound, the starting material must already contain the 4,4-difluoro motif. For example, homologation of 3-hydroxy-2,2-difluoropropanoic acid would theoretically yield the target compound. However, the synthesis of such pre-fluorinated precursors remains a challenge, necessitating additional fluorination steps.

Alternative Synthetic Routes

Nucleophilic Fluorination of Dihalides

4,4-Dichloro-2-hydroxybutanoic acid can undergo halogen exchange using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylacetamide (DMA).

Key Data :

  • Yield : <50% due to competing elimination reactions.

  • Conditions : High temperatures (120–150°C), prolonged reaction times (24–48 h).

Electrochemical Fluorination

Anodic oxidation of 2-hydroxybutenoic acid in hydrogen fluoride (HF) electrolytes introduces fluorine atoms at the α- and β-positions. However, poor regioselectivity and safety concerns limit practicality.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Key Advantages
Stereoconservative78–85%>98% eeHighPreserves chirality; uses renewable malic acid
Homologation~91%N/AModerateModular; avoids harsh fluorination reagents
Nucleophilic fluorination<50%NoneLowSimple reagents; limited regiocontrol

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4,4-difluoro-2-oxobutanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4,4-difluoro-2-hydroxybutanol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: 4,4-Difluoro-2-oxobutanoic acid.

    Reduction: 4,4-Difluoro-2-hydroxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

DFHBA's unique structural characteristics make it an attractive candidate in drug design. Research indicates that the fluorinated structure enhances binding affinity with specific proteins and enzymes, which is crucial for developing selective inhibitors or modulators of biological activity. Preliminary studies suggest that DFHBA may play a role in:

  • Antiviral agents : Its reactivity may be exploited to develop compounds targeting viral replication mechanisms.
  • Anticancer drugs : The ability to modify protein interactions could lead to new treatments for cancer by inhibiting pathways essential for tumor growth.

Organic Synthesis

In organic chemistry, DFHBA serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including:

  • Esterification : DFHBA can be converted into esters, which are valuable intermediates in the synthesis of pharmaceuticals.
  • Amination : The compound can undergo reactions to introduce amino groups, leading to derivatives with enhanced biological activity.

Biological Research

DFHBA's biological activities are under investigation, with studies focusing on its interactions with enzymes and receptors. Notable findings include:

  • Enzyme inhibition : Initial research suggests DFHBA may inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.
  • Protein binding studies : Ongoing research aims to elucidate the mechanisms by which DFHBA interacts with target proteins, potentially revealing new therapeutic targets.

Case Studies

Several case studies highlight DFHBA's applications:

  • Synthesis of Antiviral Agents : A study demonstrated the synthesis of DFHBA derivatives that exhibited antiviral activity against specific viruses, showcasing its potential in developing new antiviral therapies .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that DFHBA could selectively inhibit certain metabolic enzymes, offering insights into metabolic disease treatment strategies.
  • Pharmaceutical Intermediates : DFHBA has been utilized as an intermediate in synthesizing novel pharmaceutical compounds, emphasizing its utility in drug development pipelines .

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-hydroxybutanoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional distinctions between 4,4-difluoro-2-hydroxybutanoic acid and related compounds:

Compound Name Molecular Formula Substituents Key Functional Features
This compound C₄H₆F₂O₃ -OH (C2), -F₂ (C4) Bifunctional (acid + hydroxyl), moderate lipophilicity, hydrogen-bonding capacity
(2S)-2-Amino-4,4-difluorobutanoic acid C₄H₇F₂NO₂ -NH₂ (C2), -F₂ (C4) Amino acid analog, potential enzyme inhibitor, zwitterionic at physiological pH
2-Ethyl-4,4,4-trifluoro-3-hydroxybutanoic acid C₆H₉F₃O₃ -OH (C3), -CF₃ (C4), -C₂H₅ (C2) Increased steric bulk, higher lipophilicity, metabolic stability
4-Bromo-4,4-difluorobutanoic acid C₄H₅BrF₂O₂ -Br (C4), -F₂ (C4) Electrophilic C4 (Br as leaving group), precursor for nucleophilic substitutions
(S)-2-Amino-4,4,4-trifluorobutanoic acid C₄H₆F₃NO₂ -NH₂ (C2), -CF₃ (C4) Enhanced acidity (trifluoromethyl), chiral center, peptide synthesis applications

Physicochemical Properties

  • Acidity: The trifluoromethyl group in (S)-2-amino-4,4,4-trifluorobutanoic acid lowers the pKa of the carboxylic acid (≈1.5–2.0) compared to the difluoro analog (≈2.5–3.0) due to increased electron-withdrawing effects . The hydroxyl group in this compound introduces an additional acidic proton (pKa ≈10–12 for -OH), enabling chelation or coordination chemistry .
  • Lipophilicity: The ethyl group in 2-ethyl-4,4,4-trifluoro-3-hydroxybutanoic acid increases logP by ≈1.5 units compared to the unsubstituted difluoro-hydroxybutanoic acid, enhancing membrane permeability .

Research Findings and Trends

  • Asymmetric Synthesis: (S)-2-Amino-4,4,4-trifluorobutanoic acid is synthesized via chiral auxiliaries or enzymatic resolution, achieving >99% enantiomeric excess for antiviral drug candidates .
  • Structure-Activity Relationships (SAR): Fluorination at C4 in hydroxybutanoic acids correlates with improved target binding in kinase inhibitors, as demonstrated in computational docking studies .

Biological Activity

4,4-Difluoro-2-hydroxybutanoic acid is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural properties impart distinctive biological activities, making it a subject of research for potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

This compound features two fluorine atoms attached to the butanoic acid backbone, which influences its lipophilicity and reactivity. The presence of fluorine can enhance the compound's metabolic stability and alter its pharmacokinetic properties compared to non-fluorinated analogs .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that modifications with fluorine enhance the antimicrobial properties of certain esters derived from this compound. The minimum inhibitory concentration (MIC) against various bacterial strains has been reported in the range of 1250–2500 µg/mL for certain derivatives .

Compound DerivativeMIC (µg/mL)Target Bacteria
Fluorinated Ester2500Staphylococcus aureus
Non-fluorinated Ester2000Escherichia coli

Anti-Cancer Activity

In vitro studies have demonstrated that compounds containing the this compound structure can exhibit anti-cancer properties. Specifically, enkephalin analogs incorporating this moiety were synthesized and evaluated for their biological activity. The fluorine substitution was found to significantly enhance their affinity for opioid receptors, suggesting a potential role in pain management and cancer therapy .

Study on Enkephalin Analogues

A notable study focused on enkephalin analogs containing 4,4-difluoro-2-aminobutyric acid. The synthesis of these analogs revealed that the introduction of fluorine atoms not only improved receptor binding but also modified the compounds' metabolic profiles. This suggests that fluorination can be a strategic modification in drug design to enhance efficacy and reduce degradation .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been assessed in various studies. Research highlights that fluorinated compounds often exhibit altered permeability across biological membranes compared to their non-fluorinated counterparts. This characteristic is crucial for developing effective therapeutic agents with optimal bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-difluoro-2-hydroxybutanoic acid, and how can purity be validated?

  • Methodological Answer : A common approach involves halogenation of butanoic acid derivatives followed by hydroxylation. For example, bromination at the 4-position (as in 4-bromo-4,4-difluorobutanoic acid, CAS 147345-36-6) can serve as an intermediate, with subsequent hydrolysis to introduce the hydroxyl group . Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity and quantify impurities. Deuterated analogs (e.g., difluoro-d3 compounds) may also be synthesized for isotopic tracing in mechanistic studies .

Q. How can the acidity of the hydroxyl group in this compound be experimentally determined?

  • Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., dimethyl sulfoxide) is effective for measuring pKa values of weakly acidic hydroxyl groups. Comparative studies with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid, pKa ~2.8) suggest fluorine substitution reduces electron density at the hydroxyl group, increasing acidity. Density functional theory (DFT) calculations can complement experimental data to model electronic effects .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Racemization often occurs under acidic or high-temperature conditions. To minimize this, low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) can stabilize intermediates. Asymmetric catalysis using organocatalysts or metal complexes (e.g., Ru-BINAP) has been reported for similar fluorinated hydroxy acids. Chiral HPLC or circular dichroism (CD) spectroscopy is critical for enantiomeric excess (ee) determination .

Q. How do solvent polarity and fluorine substitution influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 2–10) reveal that fluorine’s electron-withdrawing effect enhances hydrolytic stability compared to non-fluorinated analogs. Accelerated degradation studies (e.g., 40°C/75% relative humidity) combined with LC-MS analysis identify degradation products, such as defluorinated derivatives or lactones. Solvent polarity adjustments (e.g., acetonitrile/water mixtures) can stabilize the compound during storage .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from sample purity or solvent effects. Multi-dimensional NMR (e.g., COSY, HSQC) and X-ray crystallography (for crystalline derivatives) provide unambiguous structural assignments. Cross-referencing with databases like PubChem (InChI Key: GZPCNALAXFNOBT-UHFFFAOYSA-N for analogs) ensures consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.